molecular formula C16H17NO2 B1638507 N-benzyl-2-methoxy-N-methylbenzamide

N-benzyl-2-methoxy-N-methylbenzamide

Cat. No.: B1638507
M. Wt: 255.31 g/mol
InChI Key: HENREGGESWWBGR-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxy-N-methylbenzamide (CAS: 64302-58-5) is a substituted benzamide derivative characterized by a benzyl group attached to the nitrogen atom of the amide moiety, a methoxy substituent at the 2-position of the benzamide ring, and a methyl group on the adjacent nitrogen. This compound is synthesized via reactions involving benzoyl chlorides and amines, often employing reagents such as pyridine or triethylamine under reflux conditions . Its structural features, including the N-benzyl and methoxy groups, influence its physicochemical properties, such as solubility and electronic distribution, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-17(12-13-8-4-3-5-9-13)16(18)14-10-6-7-11-15(14)19-2/h3-11H,12H2,1-2H3

InChI Key

HENREGGESWWBGR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-Benzyl-2-methoxy-N-methylbenzamide N-Benzyl, 2-methoxy, N-methyl C₁₇H₁₉NO₂ 283.34 g/mol Enhanced solubility due to methoxy group; steric bulk from benzyl substituent
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromo, 4-methoxy, 2-nitro C₁₄H₁₁BrN₂O₄ 367.15 g/mol Nitro and bromo groups increase electrophilicity; crystalline asymmetry
N-Methyl-2-(phenylmethyl)benzamide N-Methyl, 2-benzyl C₁₆H₁₇NO 239.31 g/mol Lacks methoxy group; simpler structure with reduced polarity
2-Methoxy-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide 2-methoxy, benzothiazole C₂₂H₁₇N₂O₂S 376.45 g/mol Benzothiazole ring introduces π-π stacking potential; enhanced rigidity
2-Fluoro-N-methoxy-N-methylbenzamide 2-Fluoro, N-methoxy C₁₀H₁₂FNO₂ 197.21 g/mol Fluorine substituent increases electronegativity; smaller molecular size

Key Observations:

  • Electronic Effects : The methoxy group in this compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., nitro in 4MNB or fluorine in 2-fluoro analogues) .
  • Solubility : Methoxy and benzyl groups balance lipophilicity and solubility, whereas benzothiazole-containing derivatives (e.g., 2-methoxy-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide) exhibit lower aqueous solubility due to aromatic stacking .

Key Observations:

  • Amide Coupling : Most analogues are synthesized via Schotten-Baumann or similar amide-coupling reactions, with yields influenced by steric hindrance (e.g., lower yields for bulky benzothiazole derivatives) .

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